Ac4GalNAz

描述

N-azidoacetylgalactosamine-tetraacylated, commonly known as Ac4GalNAz, is a synthetic azido sugar derivative. It is a modified form of N-acetylgalactosamine, where the acetyl groups are replaced with azido groups. This compound is widely used in bioorthogonal chemistry, particularly for metabolic labeling and glycoprotein research .

作用机制

Target of Action

Ac4GalNAz, also known as N-azidoacetylgalactosamine-tetraacylated, is a metabolic chemical reporter . It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The primary targets of this compound are proteins that undergo glycosylation , a post-translational modification process where carbohydrate molecules are added to specific amino acid residues on proteins .

Mode of Action

This compound is metabolized by endogenous enzymes to label complex glycan structures . It is cell-permeable and intracellularly processed . Once supplied to cells, this compound is incorporated by glycosylation events to effectively ‘tag’ glycoproteins with the azide group . The azide group can then be specifically targeted for detection or conjugation using alkyne-activated reagents (‘click’ chemistry) or phosphine-activated reagents (Staudinger ligation) .

Biochemical Pathways

This compound is predominantly used to label the O-linked glycosylation (O-GlcNAc and O-GalNAc) . The azide-modified sugars are metabolic substitutes for endogenous amino sugars . The azide group introduced by this compound onto a native protein uses different glycosylation processes .

Pharmacokinetics

The acetyl groups in this compound increase cell permeability and allow the unnatural sugars to easily pass through the cell membrane . Carboxyesterases remove the acetyl groups once the monosaccharide is in the cell . This process impacts the bioavailability of this compound in the cell.

Result of Action

The result of this compound action is the tagging of glycoproteins with the azide group . This tagging facilitates the investigation of cellular pathways involving glycosylation . The azide-modified protein can be detected by reaction with alkynes .

Action Environment

The action of this compound is influenced by the cellular environment. The azide group is small, nonreactive, and absent from living systems . The reaction chemistry with phosphine compounds occurs effectively in simple buffer conditions .

生化分析

Biochemical Properties

N-Azidoacetylgalactosamine-tetraacylated plays a crucial role in biochemical reactions, particularly in the identification and characterization of cell surface sialic acid-containing glycoproteins. The azide group in N-Azidoacetylgalactosamine-tetraacylated can be detected by reaction with alkynes, often labeled with fluorescent probes or biotin . The acetyl groups enhance cell permeability, allowing the compound to easily pass through the cell membrane. Once inside the cell, carboxyesterases remove the acetyl groups, enabling the monosaccharide to participate in glycosylation processes .

Cellular Effects

N-Azidoacetylgalactosamine-tetraacylated has significant effects on various types of cells and cellular processes. It is incorporated into glycoproteins through glycosylation, effectively tagging these proteins with the azide group. This tagging facilitates the study of cellular pathways involving glycosylation . At optimal concentrations, N-Azidoacetylgalactosamine-tetraacylated does not significantly affect cellular functions such as proliferation, migration, and gene expression . Higher concentrations can inhibit these functions and down-regulate genes related to cell adhesion and signaling pathways .

Molecular Mechanism

The mechanism of action of N-Azidoacetylgalactosamine-tetraacylated involves its incorporation into glycoproteins via glycosylation. The azide group on N-Azidoacetylgalactosamine-tetraacylated allows for specific detection and conjugation through click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions enable the visualization and study of glycoproteins and other biomolecules tagged with N-Azidoacetylgalactosamine-tetraacylated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Azidoacetylgalactosamine-tetraacylated can change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . Over time, the incorporation of N-Azidoacetylgalactosamine-tetraacylated into glycoproteins remains effective, allowing for consistent metabolic labeling and visualization of cellular processes . Long-term studies have shown that the compound does not significantly degrade, maintaining its efficacy in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of N-Azidoacetylgalactosamine-tetraacylated vary with different dosages in animal models. At optimal concentrations, the compound effectively labels glycoproteins without adverse effects . Higher doses can lead to toxicity and inhibit cellular functions such as proliferation and viability . It is crucial to determine the appropriate dosage to balance labeling efficiency and cellular health .

Metabolic Pathways

N-Azidoacetylgalactosamine-tetraacylated is involved in metabolic pathways related to glycosylation. It is converted by endogenous enzymes into UDP-GalNAz and subsequently incorporated into glycoproteins . This process allows for the study of glycosylation events and the identification of glycoproteins involved in various cellular processes .

Transport and Distribution

Within cells, N-Azidoacetylgalactosamine-tetraacylated is transported and distributed efficiently due to its cell-permeable nature . The compound is incorporated into glycoproteins and can be detected through click chemistry reactions . This efficient transport and distribution facilitate the study of glycosylation and other cellular processes .

Subcellular Localization

N-Azidoacetylgalactosamine-tetraacylated is localized within specific subcellular compartments, depending on the glycoproteins it is incorporated into . The azide group allows for targeted detection and visualization of these glycoproteins, providing insights into their subcellular localization and function . This localization is crucial for understanding the role of glycoproteins in cellular processes and their interactions with other biomolecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-azidoacetylgalactosamine-tetraacylated involves multiple steps. The starting material, N-acetylgalactosamine, undergoes acetylation to introduce acetyl groups. Subsequently, the acetyl groups are replaced with azido groups through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .

Industrial Production Methods

Industrial production of N-azidoacetylgalactosamine-tetraacylated follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as chromatography to obtain the final product .

化学反应分析

Types of Reactions

N-azidoacetylgalactosamine-tetraacylated undergoes various chemical reactions, including:

Click Chemistry Reactions: The azido group in N-azidoacetylgalactosamine-tetraacylated can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. .

Staudinger Ligation: The azido group can also react with phosphines in a Staudinger ligation, forming stable amide bonds.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.

Phosphines: Employed in Staudinger ligation to react with azido groups.

Major Products Formed

The major products formed from these reactions are typically bioconjugates, where N-azidoacetylgalactosamine-tetraacylated is linked to other molecules such as proteins or peptides .

科学研究应用

N-azidoacetylgalactosamine-tetraacylated has a wide range of applications in scientific research:

Metabolic Labeling: It is used to label glycoproteins in living cells, allowing researchers to study glycosylation processes and protein interactions

Bioorthogonal Chemistry: The azido group enables selective and efficient bioconjugation reactions, making it valuable for various biochemical assays.

Imaging and Detection: N-azidoacetylgalactosamine-tetraacylated can be used in combination with fluorescent probes for imaging and detecting glycoproteins in cells.

相似化合物的比较

Similar Compounds

N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz): Another azido sugar used for metabolic labeling, but it targets different glycosylation pathways.

N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz): Similar to N-azidoacetylgalactosamine-tetraacylated but with a different sugar backbone.

Uniqueness

N-azidoacetylgalactosamine-tetraacylated is unique due to its specific incorporation into galactosamine-containing glycoproteins. This specificity allows for targeted labeling and study of particular glycoproteins, making it a valuable tool in glycoprotein research .

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMISDAXLUIXKM-YJUJGKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

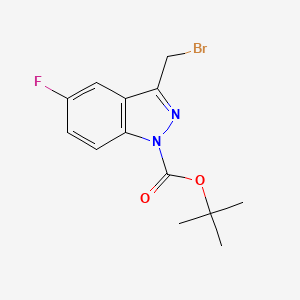

![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)

![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)

![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)